molecular formula C23H25NO4 B2495344 2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid CAS No. 2095411-04-2

2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid

Cat. No. B2495344
M. Wt: 379.456
InChI Key: UDHYFSZTGYDKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including catalysis, condensation, and solid-phase synthesis techniques. For instance, the synthesis of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines is described, showcasing the use of solid supports and catalysis to achieve the desired products, which are critical for the synthesis of structurally diverse N-substituted hydroxamic acids (Mellor & Chan, 1997). Additionally, the utility of 9-Fluorenylmethoxycarbonyl (Fmoc) amino acids in solid-phase peptide synthesis has been extensively developed, leading to significant advancements in bioorganic chemistry (Fields & Noble, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids, is synthesized through strategies that include amine incorporation and selective oxidation, demonstrating the complex structural features that can be achieved (Ying & Gervay-Hague, 2004). These structures are foundational for further chemical modifications and applications in synthesis.

Chemical Reactions and Properties

Chemical reactions involving fluoren-9-ylmethoxycarbonyl compounds often involve cycloisomerization and carbamate synthesis, showcasing their versatility in forming different chemical structures with varied functional groups. For example, the palladium-catalyzed cycloisomerization of 2-ethynylbiaryls to 9-methylidene fluorenes represents a new type of cycloisomerization, highlighting the functional-group tolerance of these reactions (Guo et al., 2022).

Physical Properties Analysis

The physical properties of fluoren-9-ylmethoxycarbonyl compounds are closely related to their molecular structures. These properties are essential for understanding their behavior in different solvents and conditions, which is crucial for their application in synthesis and chemical reactions. However, specific details on the physical properties of 2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid itself are not directly provided in the papers reviewed.

Chemical Properties Analysis

The chemical properties of fluoren-9-ylmethoxycarbonyl compounds, including reactivity, stability, and compatibility with various chemical reagents, make them suitable for a range of synthetic applications. Their ability to participate in solid-phase synthesis and serve as protecting groups or intermediates in the formation of complex organic molecules underlines their importance in organic chemistry and peptide synthesis.

Scientific Research Applications

Synthesis Techniques

A notable synthesis approach involves the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing a method for producing high-yield compounds using potassium thiocyanate (K. Le & R. Goodnow, 2004).

Structural and Magnetic Studies

Research on manganese(II) complexes with fluorenylcarboxylate ligands has led to the synthesis of 1D manganese carboxylates. These compounds exhibit unique chain-like structures and display weak antiferromagnetic coupling, highlighting their potential in magnetic material research (Xiaoyan Tang et al., 2016).

Fluorescent Properties and Applications

A study on bifunctional fluorescent quenching detection demonstrated the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid as an efficient fluorescence sensor for detecting 2,4,6-trinitrophenol (TNP) and acetate ions. This showcases the compound's utility in sensitive and selective chemical sensing applications (J. Ni et al., 2016).

Environmental Sensitivity and Photophysical Properties

Exploiting a multicomponent domino reaction strategy, a new class of poly-functionalized nicotinonitriles incorporating fluorene moieties was developed. These compounds demonstrate strong blue-green fluorescence emission, which could be beneficial in materials science and photophysical studies, suggesting their potential for environmental sensing and optoelectronic applications (E. Hussein, N. El Guesmi & Saleh A. Ahmed, 2019).

properties

IUPAC Name

2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-21(26)13-23(11-5-6-12-23)15-24-22(27)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-15H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHYFSZTGYDKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid

CAS RN

2095411-04-2
Record name 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.